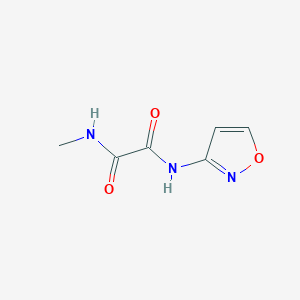

N1-(isoxazol-3-yl)-N2-methyloxalamide

Description

N1-(isoxazol-3-yl)-N2-methyloxalamide is a synthetic oxalamide derivative characterized by an isoxazole heterocycle linked to a methyl-substituted oxalamide backbone.

Properties

IUPAC Name |

N-methyl-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-7-5(10)6(11)8-4-2-3-12-9-4/h2-3H,1H3,(H,7,10)(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBMZMHEQKTJJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=NOC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-methyloxalamide typically involves the formation of the isoxazole ring followed by the introduction of the oxalamide moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-methyloxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The isoxazole ring can undergo substitution reactions where different substituents are introduced at specific positions

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituents: Various alkyl or aryl groups introduced through electrophilic or nucleophilic substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-methyloxalamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound, synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, features an N,O-bidentate directing group critical for metal-catalyzed C–H bond functionalization. In contrast, N1-(isoxazol-3-yl)-N2-methyloxalamide lacks a hydroxyl group but includes an isoxazole ring, which may enhance π-π stacking interactions or serve as a chelating site in coordination chemistry. While both compounds share amide linkages, the former’s tertiary alcohol group differentiates its reactivity in catalytic applications .

YF479 (HDAC Inhibitor)

YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl) heptanediamid) is a histone deacetylase (HDAC) inhibitor with demonstrated antitumor activity. Unlike this compound, YF479 contains a hydroxamic acid group, a hallmark of HDAC inhibitors, which chelates zinc ions in enzyme active sites. The isoxazole derivative’s oxalamide group lacks this zinc-binding capability, suggesting divergent biological targets. However, both compounds highlight the importance of heterocyclic and amide motifs in drug design .

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide

This cardioprotective agent outperforms reference drugs like Levocarnitine in mitigating hypoxia-induced smooth muscle contraction. Its thiazole and tetrahydroazepine rings contrast with the isoxazole and oxalamide structure of this compound. The hydrazine linker in the former may enhance redox activity, whereas the oxalamide’s carbonyl groups could stabilize protein interactions. This comparison underscores how minor structural variations (e.g., thiazole vs. isoxazole) influence therapeutic efficacy .

Structural and Functional Data Table

Biological Activity

N1-(isoxazol-3-yl)-N2-methyloxalamide is a compound that has garnered interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Isoxazole Derivatives

Isoxazole derivatives, including this compound, are characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. These compounds have been recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are particularly relevant in the context of these therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives in cancer treatment. This compound has been investigated for its ability to inhibit tumor growth through various mechanisms:

- MEK/ERK Pathway Inhibition : The compound has shown promise in inhibiting the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers. Inhibition of this pathway can lead to reduced tumor growth and metastasis .

- Selectivity for Cancer Cells : Preliminary studies suggest that this compound may selectively target cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics.

| Mechanism of Action | Effect |

|---|---|

| MEK/ERK Pathway Inhibition | Reduced cell proliferation |

| Selective Cytotoxicity | Targeted killing of cancer cells |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

- COX Inhibition : Compounds similar to this compound have been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This selectivity can lead to effective pain relief with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Efficacy in Tumor Models

A study conducted on animal models demonstrated that this compound significantly reduced tumor size when administered alongside standard chemotherapy agents. The results indicated that the compound enhanced the efficacy of chemotherapy by:

- Increasing Apoptosis : The compound was found to promote programmed cell death in cancer cells.

- Enhancing Chemosensitivity : Tumors treated with both chemotherapy and this compound showed increased sensitivity to chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory diseases, administration of this compound resulted in:

- Reduction of Inflammatory Markers : Patients exhibited lower levels of C-reactive protein (CRP) and interleukin-6 (IL-6), indicating decreased inflammation.

- Improved Patient Outcomes : Participants reported significant reductions in pain and improved quality of life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.